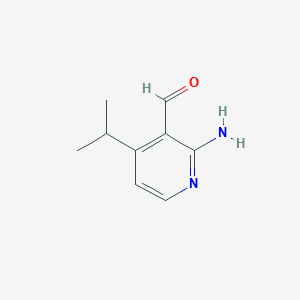
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride is a complex compound that features a ruthenium ion coordinated with pyrimidine ligands. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Ruthenium complexes are known for their catalytic properties and potential therapeutic applications, making this compound a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride typically involves the coordination of ruthenium ions with pyrimidine ligands. One common method involves the reaction of ruthenium chloride with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
化学反応の分析
Types of Reactions
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the oxidation state and potentially changing the compound’s properties.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one or more pyrimidine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the reaction conditions, such as temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while substitution reactions can yield a variety of ruthenium complexes with different ligands.
科学的研究の応用
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Ruthenium complexes are being explored for their anticancer properties. This compound may have potential as a therapeutic agent due to its ability to interact with DNA and other biological molecules.
Industry: In industrial applications, it can be used in catalysis and materials science for the development of new materials with unique properties.
作用機序
The mechanism by which 2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. In biological systems, the compound can bind to DNA, proteins, and other biomolecules, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Ruthenium(II) tris(bipyridine) chloride: Another ruthenium complex with similar catalytic and biological properties.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic applications.
Ruthenium(II) arene complexes: Known for their anticancer properties and used in medicinal chemistry.
Uniqueness
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride is unique due to its specific ligand structure, which can impart distinct properties compared to other ruthenium complexes. The presence of pyrimidine ligands can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for research and application in various fields.
特性
分子式 |
C24H18ClN12Ru+ |
|---|---|
分子量 |
611.0 g/mol |
IUPAC名 |
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q3*-2;;+8/p-1 |
InChIキー |
LSCJLIGWJJTYDK-UHFFFAOYSA-M |
正規SMILES |
C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.[Cl-].[Ru+8] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


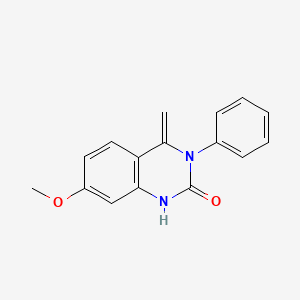
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
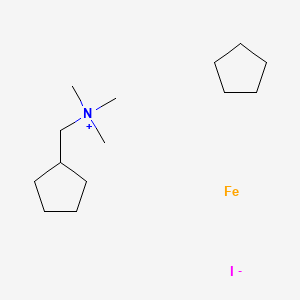
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
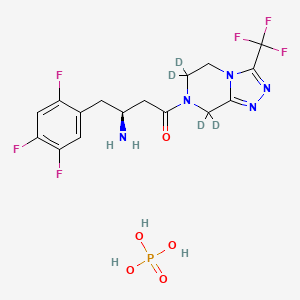
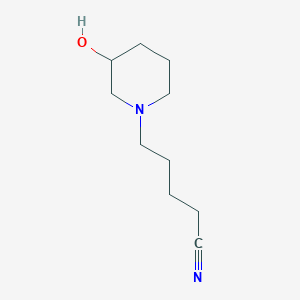
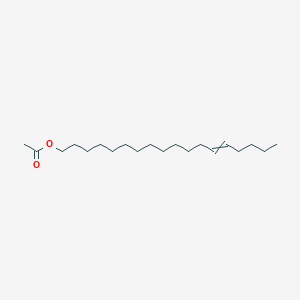

![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)
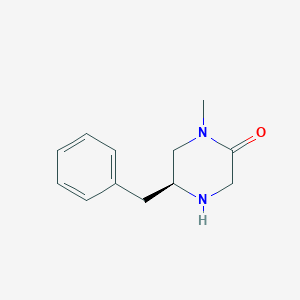
methyl}methylcarbamate](/img/structure/B12446647.png)

![N-[6-methyl-2-(trifluoromethyl)chromen-4-ylidene]hydroxylamine](/img/structure/B12446664.png)
